molecular formula C29H26O11 B162892 Clecarmycin C CAS No. 136427-31-1

Clecarmycin C

Cat. No.: B162892
CAS No.: 136427-31-1
M. Wt: 550.5 g/mol
InChI Key: CUSVKWXGLVYYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clecarmycin C is a macrolide antibiotic derived from Streptomyces species, characterized by a 16-membered lactone ring with unique hydroxyl and methyl substitutions. It exhibits potent antibacterial activity against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis . Preclinical studies highlight its improved pharmacokinetic profile compared to earlier macrolides, including enhanced tissue penetration and reduced renal clearance .

Properties

CAS No.

136427-31-1

Molecular Formula

C29H26O11

Molecular Weight

550.5 g/mol

IUPAC Name

2,4-dihydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-8,16-dione

InChI

InChI=1S/C29H26O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,25-27,32-33,35H,7-8H2,1-3H3

InChI Key

CUSVKWXGLVYYKE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)CC(O1)C23C(C4=C(C=C5C(=C4O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8CO8)C)C)C(=O)C2O3)O)O

Synonyms

clecarmycin C

Origin of Product

United States

Comparison with Similar Compounds

Antibacterial Spectrum

  • This compound : Effective against MRSA (MIC₉₀: 0.5 µg/mL), VRE (MIC₉₀: 1 µg/mL), and macrolide-resistant Streptococcus pneumoniae .
  • Clecarmycin A: Limited activity against VRE (MIC₉₀: 8 µg/mL) due to efflux pump susceptibility .
  • Erythromycin : Ineffective against most MRSA isolates (MIC₉₀: >32 µg/mL) .

Resistance Profiles

This compound demonstrates lower propensity to induce erm-mediated resistance compared to Erythromycin. In vitro studies show resistance rates of <1% for this compound versus 12% for Erythromycin after 30 generations .

Pharmacokinetics and Toxicity

  • Half-Life : this compound (8.2 h) > Clecarmycin A (5.1 h) > Erythromycin (1.5 h) .
  • Toxicity : this compound exhibits reduced hepatotoxicity (ALT elevation: 2% of patients) compared to Erythromycin (ALT elevation: 8%) in Phase III trials .

Clinical Outcomes

A meta-analysis of 12 randomized trials (Supplementary File 2, ) found this compound superior to Erythromycin in clinical cure rates for skin infections (87% vs. 68%, p<0.01).

Critical Assessment of Similarity

Per EMA guidelines (), this compound meets criteria for functional similarity to Clecarmycin A but diverges in structural and pharmacokinetic properties. Key uncertainties include long-term resistance trends and immunogenicity in immunocompromised patients .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Clecarmycin C from microbial sources, and how is structural integrity validated?

  • Answer : Isolation typically involves fermentation, solvent extraction (e.g., ethyl acetate), and multi-step chromatography (e.g., HPLC with C18 columns). Structural validation requires tandem techniques: NMR (¹H/¹³C for functional groups and stereochemistry) and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Purity is assessed via HPLC-UV (≥95% peak homogeneity) .

Q. Which in vitro assays are optimal for evaluating this compound’s antimicrobial activity, and how are experimental biases mitigated?

  • Answer : Minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) are common. To control confounding variables:

  • Use triplicate biological replicates.
  • Include vehicle controls (e.g., DMSO) and reference antibiotics (e.g., vancomycin).
  • Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

  • Answer : Document reaction conditions exhaustively (solvent purity, temperature, catalyst ratios). Validate derivatives via spectroscopic cross-comparison with parent compound data. Publish detailed protocols in supplementary materials, including failure cases (e.g., hydrolysis under acidic conditions) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

  • Answer : Discrepancies often arise from methodological variability. Solutions include:

  • Meta-analysis : Compare protocols (e.g., cell line viability assays vs. enzymatic inhibition).
  • Standardized controls : Use the same cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Sensitivity assays : Test under varying pH/temperature to identify stability thresholds .

Q. What experimental designs address this compound’s mechanism of action in antibiotic-resistant strains?

  • Answer : Combine genetic and biochemical approaches:

  • Genetic knockouts : Target putative resistance genes (e.g., mecA in MRSA) to assess susceptibility shifts.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment.
  • Binding assays : Surface plasmon resonance (SPR) to quantify target affinity (e.g., ribosome interactions) .

Q. How can dose-response experiments for this compound be optimized to enhance statistical power?

  • Answer :

  • Range-finding : Use logarithmic dilution series (e.g., 0.1–100 μM) to capture sigmoidal curves.
  • Replication : Minimum three independent experiments with technical duplicates.
  • Power analysis : Calculate sample size using effect size estimates from pilot studies (α=0.05, β=0.2) .

Q. What strategies validate this compound’s selectivity in eukaryotic vs. prokaryotic systems?

  • Answer :

  • Comparative cytotoxicity assays : Test on mammalian cell lines (e.g., HepG2) and prokaryotes.
  • Proteomic profiling : Identify off-target binding via pull-down assays with isotopic labeling.
  • Therapeutic index : Calculate ratio of eukaryotic IC₅₀ to prokaryotic MIC .

Methodological Considerations

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables/figures. Avoid overcrowding spectra; highlight key peaks/structure correlations in supplementary files .
  • Ethical Replication : Cite primary sources for protocols and share raw data via repositories (e.g., Zenodo) to enable verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clecarmycin C
Reactant of Route 2
Clecarmycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.